molecular formula C26H14N2O4 B1360058 7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 5521-31-3

7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B1360058
CAS No.: 5521-31-3
M. Wt: 418.4 g/mol
InChI Key: PJQYNUFEEZFYIS-UHFFFAOYSA-N
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Description

2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone is a complex organic compound with the molecular formula C26H14N2O4 This compound is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms

Scientific Research Applications

2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While the compound is mainly synthesized in research laboratories, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and conditions used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It can also interact with enzymes and other proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polycyclic aromatic compounds with fused ring systems and nitrogen atoms, such as:

  • Anthraquinone derivatives
  • Isoquinoline derivatives
  • Phthalocyanines

Uniqueness

What sets 2,9-Dimethylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone apart is its specific arrangement of fused rings and the presence of methyl groups at positions 2 and 9

Properties

IUPAC Name

7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14N2O4/c1-27-23(29)15-7-3-11-13-5-9-17-22-18(26(32)28(2)25(17)31)10-6-14(20(13)22)12-4-8-16(24(27)30)21(15)19(11)12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQYNUFEEZFYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029273
Record name C.I. Pigment Red 179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9029273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5521-31-3
Record name Pigment Red 179
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5521-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 71130
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 179
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Record name 2,9-dimethylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
Reactant of Route 2
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 3
Reactant of Route 3
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 4
Reactant of Route 4
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 5
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 6
Reactant of Route 6
7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

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